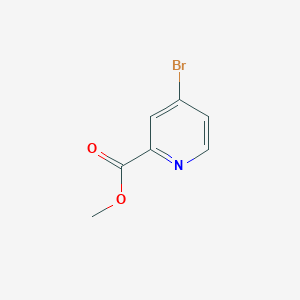
4-クロロピリジン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Chloropyridine hydrochloride is a chemical compound with the molecular formula C5H4ClN·HCl. It is a derivative of pyridine, where a chlorine atom is substituted at the fourth position of the pyridine ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
科学的研究の応用
4-Chloropyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, including antihistamines and antiarrhythmics.
Industry: It is used in the production of agrochemicals and metal complexes
作用機序
Target of Action
4-Chloropyridine hydrochloride is a chlorine derivative of pyridine . It is primarily used as an intermediate in various chemical reactions
Mode of Action
It’s known that chloropyridines can be used to selectively halogenate the c–h precursors of pyridine c–h ligands . This process, known as “phosphonium salt installation,” is effective for the late-stage halogenation of complex pharmaceuticals .
Biochemical Pathways
For example, carbonyl compounds with two enolizable carbons next to the carbonyl have been used to synthesize 4-chloropyridines .
Result of Action
It’s known that it can be used as a biochemical reagent in life science research . It’s also used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions: 4-Chloropyridine hydrochloride can be synthesized through several methods. One common method involves the chlorination of pyridine using sulfur oxychloride in the presence of a catalyst. The reaction typically occurs at elevated temperatures and requires careful control of reaction conditions to achieve high yields .
Industrial Production Methods: In industrial settings, 4-Chloropyridine hydrochloride is often produced by reacting 4-chloropyridine with hydrochloric acid. This method is efficient and scalable, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: 4-Chloropyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Reduction Products: Reduction typically yields 4-chloropyridine derivatives.
類似化合物との比較
2-Chloropyridine: Similar in structure but with the chlorine atom at the second position.
3-Chloropyridine: Chlorine atom at the third position, used in the production of pharmaceuticals and agrochemicals.
Uniqueness: 4-Chloropyridine hydrochloride is unique due to its specific reactivity and position of the chlorine atom, which influences its chemical behavior and applications. Its ability to form stable hydrochloride salts makes it particularly useful in various industrial and research applications .
特性
CAS番号 |
7379-35-3 |
|---|---|
分子式 |
C5H5Cl2N |
分子量 |
150.00 g/mol |
IUPAC名 |
4-chloropyridine;hydron;chloride |
InChI |
InChI=1S/C5H4ClN.ClH/c6-5-1-3-7-4-2-5;/h1-4H;1H |
InChIキー |
XGAFCCUNHIMIRV-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1Cl.Cl |
正規SMILES |
[H+].C1=CN=CC=C1Cl.[Cl-] |
Key on ui other cas no. |
7379-35-3 |
ピクトグラム |
Irritant |
同義語 |
4-Chloropyridine-HCl; 4-Chloropyridinium Chloride; 4-Chloropyridinium Hydrochloride; 4-Chloropyridinium Monohydrochloride; TH 336; TH 336N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)





